molecular formula C10H17NO2 B580355 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one CAS No. 1263283-85-7

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one

Cat. No.: B580355
CAS No.: 1263283-85-7
M. Wt: 183.251
InChI Key: JKQWHHIQKQXWOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves a three-component condensation reaction. This reaction typically includes anisole, isobutyraldehyde, and a corresponding nitrile in the presence of concentrated sulfuric acid as a catalyst . The reaction is carried out in dichloromethane as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one is a unique compound characterized by its spirocyclic structure, which contributes to its distinct chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C10_{10}H17_{17}NO2_2
  • Molecular Weight: 183.25 g/mol
  • CAS Number: 1263283-85-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various physiological effects.

Key Interactions:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Receptor Binding: It has been suggested that the compound can bind to receptors, influencing signaling pathways that regulate biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
  • Antiviral Properties:
    • Preliminary investigations suggest potential antiviral effects, indicating that the compound may interfere with viral replication mechanisms.
  • Therapeutic Applications:
    • The compound is being explored for its potential in drug development, particularly as a lead compound for designing novel therapeutic agents targeting metabolic disorders and infectious diseases.

Research Findings

Recent studies have provided insights into the biological activity and applications of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Identified potential as an antiviral agent in vitro, showing inhibition of viral replication.
Explored as a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published by researchers investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Antiviral Activity
In another study focusing on viral infections, the compound was tested against a panel of viruses. The findings revealed that it effectively reduced viral load in cell cultures, highlighting its promise as an antiviral therapeutic candidate.

Properties

IUPAC Name

3,3-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2)6-10(8(12)13-9)4-3-5-11-7-10/h11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWHHIQKQXWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCCNC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677571
Record name 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-85-7
Record name 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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